![molecular formula C15H13ClN2S B2864245 2-(((3-氯苄基)硫代)甲基)-1H-苯并[d]咪唑 CAS No. 871562-33-3](/img/structure/B2864245.png)

2-(((3-氯苄基)硫代)甲基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is an organic compound that is structurally related to imidazole with the chemical formula CH3C3H2N2H . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. One method involves the reaction of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

The crystal structure of imidazole compounds is often determined using X-ray diffraction . For example, 2-methylimidazole has an orthorhombic crystal system with space group P 2 1 2 1 2 .

Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can be used as a ligand in coordination chemistry . They can also undergo reactions with various functional groups, including arylhalides and aromatic and saturated heterocycles .

Physical And Chemical Properties Analysis

Imidazole compounds typically have high solubility in polar organic solvents and water . They are often white or colorless solids .

科学研究应用

铁电和反铁电性质

苯并咪唑,包括与 2-(((3-氯苄基)硫代)甲基)-1H-苯并[d]咪唑 相似的结构,已证明具有高于室温的铁电性和反铁电性。这很重要,因为咪唑单元在生物系统中具有化学稳定性和普遍性。由于伪四方晶体对称性,在某些苯并咪唑衍生物中观察到二维铁电开关,这在无铅和无稀有金属的铁电器件中提供了潜力 (Horiuchi 等人,2012)。

降压作用

虽然与所要求的结构不完全匹配,但对 N-(联苯基甲基)咪唑的研究表明,口服后具有有效的降压作用。这突出了结构相关的咪唑衍生物在心血管治疗中的治疗潜力 (Carini 等人,1991)。

抗溃疡剂

在 3 位上取代的咪唑并[1,2-a]吡啶与查询化合物具有相似的核心,已合成作为潜在的抗溃疡剂。这些化合物在实验模型中表现出细胞保护特性,表明它们在治疗溃疡性疾病中的潜在用途 (Starrett 等人,1989)。

缓蚀

苯并咪唑衍生物已显示出对酸性环境中低碳钢的有效缓蚀能力。这表明 2-(((3-氯苄基)硫代)甲基)-1H-苯并[d]咪唑 在保护工业材料免受腐蚀方面的潜在应用 (Ammal 等人,2018)。

安全和危害

未来方向

属性

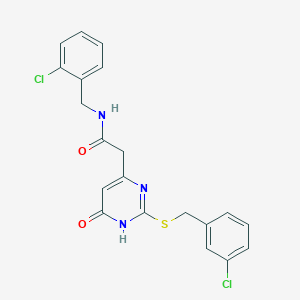

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSNUETVIRAZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)

![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)